ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17ClN2O3S2 and its molecular weight is 445g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole and Pyrimidine Rings : These are known for their diverse biological activities.
- Chlorophenyl Group : This substitution is often associated with enhanced biological activity.
The molecular formula of the compound is C27H21ClN2O4S with a molecular weight of approximately 504.99 g/mol .
Antimicrobial Activity
Research has indicated that various thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of related thiazole derivatives that demonstrated potent activity against drug-resistant strains of bacteria and fungi. For instance:
- Activity Against Gram-positive Bacteria : Compounds similar to this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound class has been explored extensively:
- Cytotoxic Effects : Studies have shown that derivatives can significantly reduce cell viability in various cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values below 10 µg/mL against colon carcinoma cell lines .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
24a | HCT-15 | 1.61 ± 1.92 |
24b | HCT-15 | 1.98 ± 1.22 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolo[3,2-a]pyrimidine derivatives have also been documented:
- COX Inhibition : Some compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are crucial in the inflammatory response. For instance, an analog demonstrated an IC50 comparable to that of celecoxib .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological activity of these compounds:
- Substituent Influence : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Ring Modifications : Variations in the thiazole and pyrimidine rings can lead to significant changes in biological efficacy .
Case Studies
Several case studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Antimicrobial Evaluation : A specific derivative was tested against a panel of drug-resistant bacterial strains and showed promising results.
- Cytotoxicity Testing : In vitro studies demonstrated that modifications to the substituents on the thiazole ring could drastically alter cytotoxicity profiles in cancer cells.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-9-6-10-28-15)19(25)16(29-21)11-13-7-4-5-8-14(13)22/h4-11,18H,3H2,1-2H3/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYRYAHQGKMPRG-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4Cl)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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